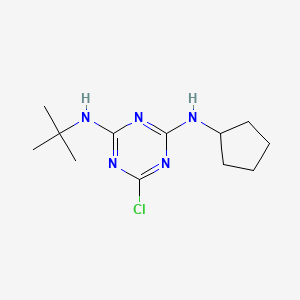
N-(tert-butyl)-6-chloro-N'-cyclopentyl-1,3,5-triazine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(tert-butyl)-6-chloro-N'-cyclopentyl-1,3,5-triazine-2,4-diamine, also known as BCTC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. BCTC is a potent and selective antagonist of the transient receptor potential cation channel subfamily M member 8 (TRPM8), which is a cold-sensing ion channel that is involved in various physiological processes.
Mecanismo De Acción
N-(tert-butyl)-6-chloro-N'-cyclopentyl-1,3,5-triazine-2,4-diamine acts as a competitive antagonist of TRPM8 by binding to the channel's pore region and preventing the influx of calcium ions. This inhibition of TRPM8 activity leads to a decrease in cold sensitivity and pain sensation.
Biochemical and Physiological Effects:
N-(tert-butyl)-6-chloro-N'-cyclopentyl-1,3,5-triazine-2,4-diamine has been shown to have various biochemical and physiological effects. In animal studies, N-(tert-butyl)-6-chloro-N'-cyclopentyl-1,3,5-triazine-2,4-diamine has been shown to reduce cold sensitivity and pain sensation. Additionally, N-(tert-butyl)-6-chloro-N'-cyclopentyl-1,3,5-triazine-2,4-diamine has been shown to inhibit the growth and metastasis of cancer cells by targeting TRPM8.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(tert-butyl)-6-chloro-N'-cyclopentyl-1,3,5-triazine-2,4-diamine in lab experiments is its high selectivity for TRPM8. This allows researchers to specifically target this ion channel without affecting other channels. However, one limitation of using N-(tert-butyl)-6-chloro-N'-cyclopentyl-1,3,5-triazine-2,4-diamine is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on N-(tert-butyl)-6-chloro-N'-cyclopentyl-1,3,5-triazine-2,4-diamine. One potential application of N-(tert-butyl)-6-chloro-N'-cyclopentyl-1,3,5-triazine-2,4-diamine is in the development of drugs for the treatment of chronic pain. Another potential application is in the development of drugs for the treatment of cancer. Additionally, further research is needed to fully understand the mechanisms of TRPM8 inhibition by N-(tert-butyl)-6-chloro-N'-cyclopentyl-1,3,5-triazine-2,4-diamine and to identify any potential side effects of N-(tert-butyl)-6-chloro-N'-cyclopentyl-1,3,5-triazine-2,4-diamine.
Métodos De Síntesis
N-(tert-butyl)-6-chloro-N'-cyclopentyl-1,3,5-triazine-2,4-diamine can be synthesized using a multi-step process that involves the reaction of various reagents and solvents. The synthesis of N-(tert-butyl)-6-chloro-N'-cyclopentyl-1,3,5-triazine-2,4-diamine starts with the reaction of tert-butylamine with 6-chloro-1,3,5-triazine-2,4-dichloride to form tert-butyl-6-chloro-1,3,5-triazine-2,4-diamine. The intermediate product is then reacted with cyclopentylamine to form N-(tert-butyl)-6-chloro-N'-cyclopentyl-1,3,5-triazine-2,4-diamine.
Aplicaciones Científicas De Investigación
N-(tert-butyl)-6-chloro-N'-cyclopentyl-1,3,5-triazine-2,4-diamine has been extensively studied for its potential applications in medical research. The compound has been shown to be a potent and selective TRPM8 antagonist, which makes it a promising candidate for the development of drugs that target this ion channel. TRPM8 has been implicated in various physiological processes, including pain sensation, thermoregulation, and cancer progression.
Propiedades
IUPAC Name |
2-N-tert-butyl-6-chloro-4-N-cyclopentyl-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20ClN5/c1-12(2,3)18-11-16-9(13)15-10(17-11)14-8-6-4-5-7-8/h8H,4-7H2,1-3H3,(H2,14,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRCFOWLTCIRCBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC1=NC(=NC(=N1)NC2CCCC2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-N-tert-butyl-6-chloro-4-N-cyclopentyl-1,3,5-triazine-2,4-diamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-benzyl-1-{[2-(dimethylamino)ethyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5856993.png)
![2-cyano-3-[5-(4-fluorophenyl)-2-furyl]acrylic acid](/img/structure/B5856999.png)
![2-[(4,6-diamino-2-pyrimidinyl)thio]-1-phenylethanone](/img/structure/B5857018.png)
![N-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethyl-2-pyrimidinamine](/img/structure/B5857023.png)
![N-[4-(aminosulfonyl)phenyl]-3-(2-nitrophenyl)acrylamide](/img/structure/B5857031.png)


![1-[2-(4-fluorophenoxy)ethyl]piperidine](/img/structure/B5857053.png)
![1,3-dimethyl-5-[2-methyl-4-(1-pyrrolidinyl)benzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B5857061.png)
![1-[2-(3-methyl-4-nitrophenoxy)ethyl]-1H-1,2,4-triazole](/img/structure/B5857066.png)
![(3-fluorophenyl)[(2-methoxy-1-naphthyl)methyl]amine](/img/structure/B5857083.png)
![2-fluoro-N-{2-[(3-fluorophenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5857096.png)

